1-ethyl-6-(4-fluorobenzyl)-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
This compound features a pyrazolo[4,3-d]pyrimidine core substituted with ethyl, 4-fluorobenzyl, and methyl groups, along with a 2-oxoethyl-piperazine moiety bearing a 2-fluorophenyl ring. Pyrazolo[4,3-d]pyrimidine derivatives are known for diverse biological activities, including kinase inhibition, antimicrobial effects, and antitumor properties .
Properties
IUPAC Name |
1-ethyl-6-[(4-fluorophenyl)methyl]-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylpyrazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N6O3/c1-3-35-25-24(18(2)30-35)33(27(38)34(26(25)37)16-19-8-10-20(28)11-9-19)17-23(36)32-14-12-31(13-15-32)22-7-5-4-6-21(22)29/h4-11H,3,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPMKWRMRNMKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Antimicrobial Activity : The target compound lacks the sulfonamide group present in Compound 14b (), which demonstrated potent antibacterial activity (MIC: 2–4 µg/mL). However, its 4-fluorobenzyl and piperazine groups may enhance antifungal or gram-negative activity via membrane penetration .
Kinase Inhibition : The fluorophenyl-piperazine moiety aligns with kinase inhibitors in , where derivatives showed IC50 values of 0.1–10 µM against tyrosine kinases. The target compound’s pyrazolo[4,3-d]pyrimidine core may improve selectivity for ALK2/FGFR compared to triazolopyridazine-based AZD5153 (BRD4 IC50: <10 nM) .
Solubility and Synthesis: Unlike AZD5153’s bivalent structure, the target compound’s monovalent design may improve synthetic accessibility. However, its fluorinated aromatic groups could reduce water solubility compared to sulfonamide-containing analogues .
Mechanism and Selectivity
- Antimicrobial Action : Pyrazolo[4,3-d]pyrimidines with sulfonamide groups (e.g., Compound 14b) disrupt folate synthesis in bacteria. The target compound’s piperazine-oxoethyl chain may instead interfere with bacterial efflux pumps or biofilm formation .
- Kinase Modulation : The 2-fluorophenyl-piperazine fragment in the target compound mimics ATP-competitive kinase inhibitors. Computational studies () suggest pyrazolo[4,3-d]pyrimidines exhibit strong docking scores with mTOR and FGFR kinases due to hydrophobic interactions .
Pharmacokinetic Considerations
- Metabolic Stability: Fluorine atoms in the benzyl and phenyl groups likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues .
- Toxicity : Piperazine derivatives in showed low cytotoxicity (CC50 > 50 µM), suggesting the target compound may have a favorable safety profile .
Q & A
Q. Basic Characterization
- ¹⁹F NMR : Distinguishes between 2-fluorophenyl (δ -112 ppm) and 4-fluorobenzyl (δ -115 ppm) groups .
- X-ray crystallography : Resolves stereochemistry of the pyrazolo-pyrimidine core and piperazine orientation (e.g., torsion angles <10° for planar stability) .
What in vitro assays evaluate its biological activity?
Q. Advanced Biological Evaluation
- Kinase inhibition : Assessed via fluorescence polarization assays (IC₅₀ values against PIM1 kinase) .
- Cellular uptake : LC-MS quantifies intracellular concentration in cancer cell lines (e.g., HepG2) after 24-hour exposure .
How to resolve contradictions in reported biological activity data?
Q. Data Contradiction Analysis
- Meta-analysis : Pool data from kinase inhibition assays (e.g., PubChem AID 1259361 and 504444) to identify outliers .
- Dose-response validation : Repeat assays under standardized conditions (e.g., 10 nM–10 µM, 37°C) to confirm IC₅₀ reproducibility .
How do structural modifications to the piperazine ring affect activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Fluorine positioning : 2-Fluorophenyl substituents enhance lipophilicity (logP +0.5 vs. 4-fluorophenyl), improving blood-brain barrier penetration in neurological models .
- Piperazine carbonyl replacement : Replacing the oxoethyl group with a methylene (CH₂) reduces metabolic stability (t₁/₂ from 4.2 h to 1.8 h in liver microsomes) .
What formulation strategies enhance solubility for in vivo studies?
Q. Advanced Formulation
- Co-solvent systems : Use 10% DMSO + 40% PEG-400 in saline to achieve >2 mg/mL solubility .
- Nanoemulsions : Encapsulation with polylactic-co-glycolic acid (PLGA) increases bioavailability (AUC 2.5-fold higher than free compound) .
What techniques study its binding affinity to target enzymes?
Q. Advanced Biophysical Analysis
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka = 1.2 × 10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹) to PIM1 kinase .
- Isothermal titration calorimetry (ITC) : Quantifies binding enthalpy (ΔH = -8.2 kcal/mol) for thermodynamic profiling .
How to analyze its stability under physiological conditions?
Q. Degradation Pathway Analysis
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 h) and monitor by HPLC. Major degradation occurs at pH >10 via piperazine ring hydrolysis .
- Mass spectrometry : Identifies degradation products (e.g., m/z 432.1 corresponds to cleaved piperazine fragment) .
What statistical methods support SAR studies?
Q. Advanced SAR Methodology
- Multivariate analysis : Partial least squares regression (PLS-R) correlates 3D molecular descriptors (e.g., polar surface area) with IC₅₀ values (R² = 0.82) .
- Cluster analysis : Groups derivatives by substituent patterns (e.g., fluorophenyl vs. methoxyphenyl clusters) to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
